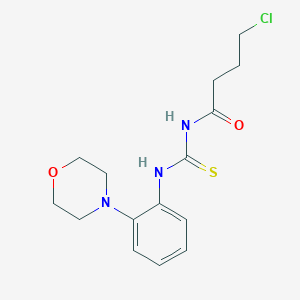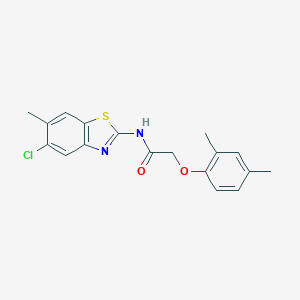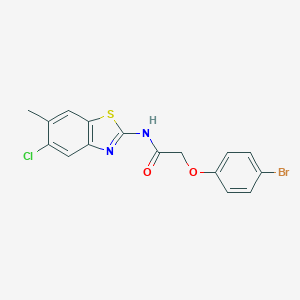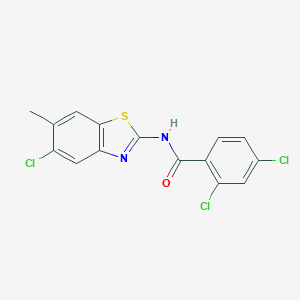![molecular formula C20H19BrF3N3O3S B283716 N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B283716.png)
N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea, also known as BMT-047, is a novel compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound was first synthesized by researchers at the University of Tokyo, and since then, it has been the subject of numerous studies.
作用機序
The exact mechanism of action of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is not fully understood, but it is believed to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the folding and stabilization of many proteins that are important for cancer cell growth and survival. By inhibiting HSP90, N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea disrupts the function of these proteins and induces cancer cell death.
Biochemical and Physiological Effects:
In addition to its antitumor activity, N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has been found to have other biochemical and physiological effects. Studies have shown that N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea can inhibit the activity of enzymes involved in inflammation, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has been found to have a protective effect on neurons in the brain, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's.
実験室実験の利点と制限
One advantage of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is that it has been found to be effective against cancer cells that are resistant to traditional chemotherapy drugs. Additionally, N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has been found to have a relatively low toxicity profile, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is that it is a relatively new compound, and more research is needed to fully understand its potential therapeutic applications and to optimize its use in the laboratory.
将来の方向性
There are several future directions for research on N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea. One area of interest is in the development of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage, administration route, and treatment schedule for N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea in different types of cancer. Additionally, more research is needed to understand the long-term effects of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea on cancer patients.
Another area of future research is in the development of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea as a therapeutic agent for other diseases, such as inflammatory and neurodegenerative diseases. Studies are needed to determine the optimal dosage and administration route for N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea in these diseases, as well as to understand the long-term effects of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea on patients.
In conclusion, N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea is a novel compound that has shown promise in the field of scientific research. Its potential therapeutic applications in the treatment of cancer, inflammatory diseases, and neurodegenerative diseases make it an exciting area of research. Further studies are needed to fully understand its mechanism of action, optimize its use in the laboratory, and develop it as a therapeutic agent for a variety of diseases.
合成法
The synthesis of N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea involves a series of chemical reactions. The first step involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 2-(4-morpholinyl)-5-(trifluoromethyl)aniline to form the corresponding amide. Finally, the amide is treated with thiourea to yield N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea.
科学的研究の応用
N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has been found to have a wide range of potential therapeutic applications. One of the main areas of research is in the treatment of cancer. Studies have shown that N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. Additionally, N-(5-bromo-2-methoxybenzoyl)-N'-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]thiourea has been found to be effective in inhibiting the growth of cancer cells that are resistant to traditional chemotherapy drugs.
特性
分子式 |
C20H19BrF3N3O3S |
|---|---|
分子量 |
518.3 g/mol |
IUPAC名 |
5-bromo-2-methoxy-N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H19BrF3N3O3S/c1-29-17-5-3-13(21)11-14(17)18(28)26-19(31)25-15-10-12(20(22,23)24)2-4-16(15)27-6-8-30-9-7-27/h2-5,10-11H,6-9H2,1H3,(H2,25,26,28,31) |
InChIキー |
JPUPXSZSGOEMMN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
正規SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-5-[[(Z)-[1-(4-chloro-3-methoxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoic acid](/img/structure/B283635.png)
![(4Z)-2-[4-(1-adamantyl)phenyl]-4-[(3-chloro-4-methoxyanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283638.png)
![(4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283639.png)
![(4Z)-5-methyl-4-[(3-methylanilino)methylidene]-2-(3-methylphenyl)pyrazol-3-one](/img/structure/B283640.png)
![(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(4-hydroxy-2-methylanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283641.png)
![methyl 5-[[(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-2-chlorobenzoate](/img/structure/B283643.png)
![N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea](/img/structure/B283647.png)


![N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283656.png)



